molecular formula C8H7O4- B1233924 (S)-4-Hydroxymandelate

(S)-4-Hydroxymandelate

Cat. No. B1233924
M. Wt: 167.14 g/mol
InChI Key: YHXHKYRQLYQUIH-ZETCQYMHSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-hydroxymandelate is a 4-hydroxymandelate. It is a conjugate base of a (S)-4-hydroxymandelic acid. It is an enantiomer of a (R)-4-hydroxymandelate.

Scientific Research Applications

  • Biomanufacturing using Microbial Cell Factories : A study by (Fei-Fei et al., 2016) highlights the engineering of Escherichia coli for the production of 4-hydroxymandelic acid (4-HMA), an important precursor for pharmaceuticals and food additives. This microbial cell factory approach provides an environmentally friendly alternative for 4-HMA production from renewable resources.

  • Enzymatic Function and Engineering : Research by (Reifenrath & Boles, 2018) demonstrated the engineering of Saccharomyces cerevisiae for the production of mandelic and 4-hydroxymandelic acids. By manipulating the hydroxymandelate synthase enzyme and the aromatic amino acid pathway, the study showcased the potential for sustainable biosynthesis of these compounds.

  • Polymer Chemistry Applications : A study by (Nan et al., 2017) revealed the surprising polymerization behavior of 4-hydroxymandelic acid, leading to the formation of novel polymers with diverse reactivities. These polymers, containing benzofuranone units and carboxylic acid groups, demonstrate potential for applications in nanomedicine and organocatalysis.

properties

Molecular Formula

C8H7O4-

Molecular Weight

167.14 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1/t7-/m0/s1

InChI Key

YHXHKYRQLYQUIH-ZETCQYMHSA-M

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)[O-])O)O

SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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